Methyl acetoacetate, monosodium salt

Catalog No.
S1911226
CAS No.
34284-28-1
M.F
C5H7NaO3
M. Wt
138.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetoacetate, monosodium salt

CAS Number

34284-28-1

Product Name

Methyl acetoacetate, monosodium salt

IUPAC Name

sodium;methyl 3-oxobutanoate

Molecular Formula

C5H7NaO3

Molecular Weight

138.1 g/mol

InChI

InChI=1S/C5H7O3.Na/c1-4(6)3-5(7)8-2;/h3H,1-2H3;/q-1;+1

InChI Key

HMQCSNJMPFNQFP-UHFFFAOYSA-N

SMILES

CC(=O)[CH-]C(=O)OC.[Na+]

Canonical SMILES

CC(=O)[CH-]C(=O)OC.[Na+]

Organic Synthesis

  • Carbon-Carbon Bond Formation

    Methyl acetoacetate, monosodium salt acts as a versatile building block in organic synthesis. Its reactive enolate group allows for efficient carbon-carbon bond formation reactions like alkylation, acylation, and aldol condensation. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

  • Claisen Condensation

    This reaction utilizes methyl acetoacetate, monosodium salt as a key reactant to form β-ketoesters, a valuable class of organic intermediates. β-ketoesters can be further transformed into various other functional groups, making them essential in the synthesis of diverse organic compounds [].

Chromatography

  • Mobile Phase Modifier: Methyl acetoacetate, monosodium salt can be used as a modifier in the mobile phase of chromatographic techniques like high-performance liquid chromatography (HPLC) and ion chromatography. It helps to improve the separation of analytes by influencing their interaction with the stationary phase [].

Methyl acetoacetate, monosodium salt is a sodium salt derivative of methyl acetoacetate, characterized by the molecular formula C5H7NaO3\text{C}_5\text{H}_7\text{NaO}_3 and a molecular weight of approximately 138.10 g/mol. This compound is often used in organic synthesis, particularly in the formation of various chemical intermediates. It appears as a white to off-white solid and is soluble in water, making it suitable for various applications in both industrial and laboratory settings .

  • Alkylation Reactions: It serves as a nucleophile in alkylation reactions, where it can react with alkyl halides to form substituted products.
  • Condensation Reactions: The compound can undergo Claisen condensation with other esters or carbonyl compounds to produce β-keto esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield more reactive species that can further participate in synthetic routes.

These reactions highlight its utility as a versatile building block in organic synthesis .

Several methods exist for synthesizing methyl acetoacetate, monosodium salt:

  • Neutralization Reaction: Methyl acetoacetate can be reacted with sodium hydroxide to form the sodium salt.
  • Salification of Methyl Acetoacetate: Direct reaction of methyl acetoacetate with sodium carbonate or sodium bicarbonate under controlled conditions.
  • Enolate Formation: The formation of the enolate from methyl acetoacetate followed by treatment with sodium salts can yield the monosodium salt.

These methods emphasize the compound's accessibility for use in laboratory and industrial applications .

Methyl acetoacetate, monosodium salt finds numerous applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for producing complex molecules.
  • Pharmaceuticals: The compound acts as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: It is utilized in the development of agrochemicals due to its reactivity and ability to form derivatives that can act as pesticides or herbicides.
  • Chromatography: Employed in analytical chemistry for separation processes .

Interaction studies involving methyl acetoacetate, monosodium salt focus on its reactivity with various nucleophiles and electrophiles during synthetic processes. Its behavior in different solvents has also been investigated to optimize conditions for reactions such as alkylation and condensation. Understanding these interactions helps chemists design more efficient synthetic pathways and predict product outcomes .

Methyl acetoacetate, monosodium salt is structurally similar to several other compounds, which include:

Compound NameMolecular FormulaKey Characteristics
Sodium AcetoacetateC4H5NaO3Commonly used as a buffering agent; less reactive than methyl acetoacetate sodium salt.
Potassium Salt of Methyl AcetoacetateC5H7KO3Similar reactivity but different solubility properties due to potassium ion.
Acetoacetic AcidC4H6O3A parent compound that does not have the sodium moiety; involved in similar reactions but more acidic.

Uniqueness

Methyl acetoacetate, monosodium salt stands out due to its balance of reactivity and solubility, making it particularly useful in both laboratory settings and industrial applications. Its ability to act as a nucleophile while remaining stable under various conditions differentiates it from other similar compounds .

Dates

Modify: 2024-04-14

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